(2S)-4-benzyl-2-(4-nitrophenyl)morpholine
Description
(2S)-4-Benzyl-2-(4-nitrophenyl)morpholine is a chiral morpholine derivative characterized by a benzyl group at the C4 position and a 4-nitrophenyl substituent at the C2 position of the morpholine ring. The stereochemistry at C2 (S-configuration) is critical for its biological activity and interactions with molecular targets. Morpholine derivatives are widely studied due to their versatility in medicinal chemistry, particularly as intermediates in anticancer drug synthesis .
The compound’s synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous morpholine derivatives are synthesized via reactions of substituted chlorobenzenes with morpholine in the presence of a base (e.g., potassium carbonate) .
Properties
CAS No. |
920798-91-0 |
|---|---|
Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
(2S)-4-benzyl-2-(4-nitrophenyl)morpholine |
InChI |
InChI=1S/C17H18N2O3/c20-19(21)16-8-6-15(7-9-16)17-13-18(10-11-22-17)12-14-4-2-1-3-5-14/h1-9,17H,10-13H2/t17-/m1/s1 |
InChI Key |
CVGSZGFRQBEGPV-QGZVFWFLSA-N |
Isomeric SMILES |
C1CO[C@H](CN1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of (2S)-4-benzyl-2-(4-nitrophenyl)morpholine can be achieved through various synthetic routes. One common method involves the reaction of (2S)-4-benzylmorpholine with 4-nitrobenzyl chloride under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Morpholine Ring Formation
Morpholine derivatives are typically synthesized via cyclization reactions. For example, the reaction of amino alcohols with carbonyl compounds under basic or acidic conditions can form morpholine rings . In the case of (2S)-4-benzyl-2-(4-nitrophenyl)morpholine, the morpholine core is likely formed through a stepwise process:
-
Oxidation of amino alcohols : Amino alcohols such as 2-(2-chloroethoxy)ethanol can be oxidized to acetic acid derivatives, which react with amines .
-
Coupling with nitrophenyl groups : Reaction with 4-nitroaniline or similar nitro-substituted amines introduces the nitroaromatic moiety .
Substitution Reactions
-
Benzyl group introduction : The benzyl substituent at position 4 is likely added via nucleophilic substitution (e.g., alkylation) or coupling reactions (e.g., Suzuki coupling) .
-
Stereocontrol : The (2S) configuration suggests the use of chiral catalysts or stereoselective reaction conditions during synthesis .
Nitro Group Reactivity
The nitrophenyl substituent undergoes characteristic reactivity:
-
Reduction : Hydrogenation converts the nitro group to an amine, which may lead to secondary reactions (e.g., amidation) .
-
Electrophilic substitution : Despite being deactivating, the nitro group can direct further substitution (e.g., sulfonation) under specific conditions .
Reaction Conditions and Mechanisms
Key reaction conditions and mechanisms are summarized in Table 1 :
Characterization and Spectroscopic Data
The compound is characterized using:
-
1H NMR : Peaks for aromatic protons (e.g., δ 7.94–7.91 ppm for nitrophenyl) and morpholine ring protons (e.g., δ 4.72 ppm) .
-
13C NMR : Resonances for carbonyl carbons (e.g., δ 148.88 ppm) and aromatic carbons .
-
IR : Absorption bands for nitro groups (~1520–1350 cm⁻¹) and amine functionalities .
Table 2 highlights spectroscopic data from similar morpholine derivatives :
Scientific Research Applications
Chemical Synthesis
The synthesis of (2S)-4-benzyl-2-(4-nitrophenyl)morpholine typically involves the alkylation of morpholine derivatives with benzyl and nitrophenyl groups. The reaction generally employs bases such as potassium carbonate in solvents like acetonitrile. The following table summarizes key synthetic routes:
| Synthesis Method | Reagents | Yield (%) | Reference |
|---|---|---|---|
| N-alkylation | Morpholine, Benzyl chloride | 60% | |
| Quaternization | Morpholine derivatives, 2-chloro-N-arylacetamides | 65% |
2.1. Antidiabetic Properties
Recent studies have highlighted the potential of morpholine derivatives, including (2S)-4-benzyl-2-(4-nitrophenyl)morpholine, in inhibiting α-glucosidase, an enzyme crucial for carbohydrate digestion. This inhibition can lead to lower postprandial blood glucose levels, making it a candidate for antidiabetic therapies.
- IC50 Values : The compound exhibited significant α-glucosidase inhibitory activity with calculated IC50 values comparable to established inhibitors .
2.2. Anti-inflammatory Effects
Morpholine derivatives have also shown promise in anti-inflammatory applications. A series of compounds related to (2S)-4-benzyl-2-(4-nitrophenyl)morpholine were evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in inflammation.
- Inhibition Rates : Compounds demonstrated COX-2 inhibition rates ranging from 71% to 78%, indicating their potential as anti-inflammatory agents .
3.1. Pain Management
Research has indicated that certain morpholine derivatives exhibit analgesic properties, potentially offering new avenues for pain management therapies.
- Case Study : A derivative of (2S)-4-benzyl-2-(4-nitrophenyl)morpholine was tested in animal models and showed a reduction in pain similar to standard analgesics like aspirin .
3.2. Cancer Treatment
The compound's structural similarities to known antitumor agents suggest its utility in cancer therapy. Studies have focused on its ability to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation.
- Mechanism of Action : In vitro studies demonstrated that morpholine derivatives inhibited tubulin polymerization effectively, suggesting a potential role in cancer treatment .
Table 1: Biological Activities of Morpholine Derivatives
Mechanism of Action
The mechanism of action of (2S)-4-benzyl-2-(4-nitrophenyl)morpholine involves its interaction with specific molecular targets. One of the primary targets is the Bcl-2 family of proteins, which are involved in regulating apoptosis (programmed cell death). By inhibiting the activity of anti-apoptotic Bcl-2 proteins, this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
4-(4-Nitrophenyl)Morpholine (CAS 10389-51-2)
(2S)-4-Benzyl-2-(4-Fluorophenyl)Morpholine
- Structure : Replaces the nitro group with a fluoro substituent.
- Properties : The fluorine atom, being smaller and less electron-withdrawing than nitro, reduces polarity and may alter binding kinetics. Derivatives of this compound show activity in antidepressant research .
- Synthesis : Prepared via palladium-catalyzed coupling reactions (e.g., using Pd₂(dba)₃ and chiral ligands) .
(2S)-2-(4-Chlorophenyl)Morpholine
4-Benzyl-2-(Chloromethyl)Morpholine
- Structure : Includes a chloromethyl group at C2.
- Properties : The chloromethyl group enhances electrophilicity, making it a reactive intermediate for further functionalization. Purity: ≥97% (Thermo Scientific) .
Physicochemical Properties
Biological Activity
(2S)-4-benzyl-2-(4-nitrophenyl)morpholine is a morpholine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's structure, featuring a morpholine ring substituted with a benzyl and a nitrophenyl group, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Structure-Activity Relationship (SAR)
The structure of (2S)-4-benzyl-2-(4-nitrophenyl)morpholine can be represented as follows:
This compound's biological activity is influenced by its structural components, particularly the morpholine ring and the nitrophenyl substituent. The presence of these groups can enhance lipophilicity and facilitate interactions with biological macromolecules, such as enzymes and receptors.
1. Inhibition of Carbonic Anhydrase
Recent studies have investigated the inhibitory effects of morpholine derivatives on carbonic anhydrase (CA), particularly bovine carbonic anhydrase-II (bCA-II), which plays a crucial role in various physiological processes. The compound showed promising inhibition characteristics with a reported value of approximately 9.64 μM, indicating its potential as a therapeutic agent for conditions like glaucoma .
Table 1: Inhibition Potency of Morpholine Derivatives on bCA-II
| Compound | (μM) |
|---|---|
| (2S)-4-benzyl-2-(4-nitrophenyl)morpholine | 9.64 |
| Acetazolamide | 18.20 |
| Other Morpholine Derivatives | Varies |
2. Antidiabetic Properties
Morpholine derivatives have also been explored for their antidiabetic potential. In vitro studies demonstrated that certain morpholine compounds exhibit significant inhibitory activity against α-glucosidases, enzymes involved in carbohydrate metabolism. The compound's structure contributes to its effectiveness, with some derivatives showing IC50 values significantly lower than standard treatments like acarbose .
Table 2: α-Glucosidase Inhibition Activity
| Compound | IC50 (μM) |
|---|---|
| (2S)-4-benzyl-2-(4-nitrophenyl)morpholine | 8.9 |
| Acarbose | 610.7 |
| Other Morpholine Derivatives | Varies |
3. Antimicrobial Activity
The antimicrobial properties of morpholine derivatives have been documented, with compounds demonstrating activity against various bacterial strains. For instance, derivatives similar to (2S)-4-benzyl-2-(4-nitrophenyl)morpholine showed moderate to good activity against both Gram-positive and Gram-negative bacteria .
Case Study 1: Glaucoma Treatment
In a study focused on glaucoma treatment, researchers synthesized several morpholine-based compounds to evaluate their efficacy as CA inhibitors. Among these, (2S)-4-benzyl-2-(4-nitrophenyl)morpholine was highlighted for its superior binding affinity compared to traditional CA inhibitors, suggesting its potential as a novel therapeutic agent in ocular pharmacotherapy .
Case Study 2: Diabetes Management
Another investigation assessed the antidiabetic effects of morpholine derivatives in vitro using cell lines representing diabetic conditions. The results indicated that (2S)-4-benzyl-2-(4-nitrophenyl)morpholine effectively lowered glucose levels by inhibiting α-glucosidases, showcasing its viability as a candidate for diabetes management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
